Electronic Properties and DFT Calculations of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline: A Comprehensive Technical Guide
Electronic Properties and DFT Calculations of N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline: A Comprehensive Technical Guide
Executive Summary & Molecular Architecture
Schiff bases (imines) characterized by the azomethine linkage (–HC=N–) are fundamental scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer properties[1]. The molecule N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline is a highly specialized Schiff base synthesized via the condensation of 4-ethoxybenzaldehyde and 4-fluoroaniline.
The architectural brilliance of this molecule lies in its "push-pull" electronic configuration. The ethoxy group (–OCH₂CH₃) acts as a strong electron-donating group (EDG) via resonance, while the para-fluorine atom acts as an electron-withdrawing group (EWG) via inductive effects. This precise electronic asymmetry across the conjugated azomethine bridge significantly alters the molecule's dipole moment, polarizability, and frontier molecular orbital (FMO) energy gaps, making it a prime candidate for advanced Density Functional Theory (DFT) modeling and subsequent drug development[2].
Experimental Protocols: Synthesis and Characterization
To ensure high-fidelity computational modeling, the physical molecule must first be synthesized and structurally validated. The following protocol outlines a self-validating synthetic workflow.
Step-by-Step Synthesis Methodology
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Reagent Preparation : Dissolve 10 mmol of 4-ethoxybenzaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of 4-fluoroaniline in 10 mL of absolute ethanol.
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Catalytic Activation : Mix the two solutions in a 100 mL round-bottom flask. Add 2–3 drops of glacial acetic acid.
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Causality: The acetic acid acts as a proton donor, protonating the carbonyl oxygen of the aldehyde. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the amine nitrogen.
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Reflux & Dehydration : Reflux the mixture at 70–80 °C for 4–6 hours under continuous magnetic stirring.
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Causality: Refluxing provides the thermodynamic energy required to drive the elimination of water (dehydration). Removing water shifts the chemical equilibrium toward the thermodynamically stable (E)-imine product.
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Isolation : Cool the reaction mixture to room temperature, then precipitate the crude product in an ice-water bath. Filter the solid under a vacuum.
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Purification : Recrystallize the crude solid from hot ethanol to yield pure N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline crystals.
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Validation : Confirm the structure via FT-IR (look for the sharp –HC=N– stretch at ~1620 cm⁻¹ and the absence of primary amine/carbonyl peaks) and ¹H NMR (singlet at ~8.4 ppm for the azomethine proton)[3].
Figure 1: Step-by-step synthetic workflow and equilibrium dynamics of the Schiff base.
Computational Methodology: The DFT Framework
Density Functional Theory (DFT) is the gold standard for elucidating the quantum mechanical properties of organic molecules.
Computational Workflow
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Geometry Input : Construct the initial 3D geometry of the (E)-isomer using GaussView 6.0. The (E)-configuration is selected as the starting point due to the severe steric clash present in the (Z)-isomer.
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Optimization Level of Theory : Perform ground-state geometry optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory[3].
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Causality: The B3LYP hybrid functional provides an optimal balance between electron correlation accuracy and computational cost[4]. The 6-311G(d,p) basis set is strictly required here; the addition of diffuse and polarization functions (d,p) is critical for accurately modeling the expanded electron clouds around the highly electronegative fluorine and oxygen atoms[2].
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Self-Validating Frequency Check : Immediately follow optimization with a harmonic vibrational frequency calculation at the same level of theory.
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Trustworthiness: The output must yield zero imaginary frequencies ( NImag=0 ). This mathematically proves that the optimized geometry is a true global minimum on the potential energy surface, not a saddle point or transition state[3].
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Figure 2: Self-validating DFT computational workflow for electronic property extraction.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMOs)
The chemical reactivity and kinetic stability of the Schiff base are dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5].
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HOMO is predominantly localized over the electron-rich 4-ethoxyphenyl ring, acting as the primary electron donor site.
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LUMO is localized over the azomethine bridge and the electron-deficient 4-fluoroaniline ring, acting as the electron acceptor site.
The energy gap ( ΔE=ELUMO−EHOMO ) is a critical indicator of molecular polarizability and biological activity. A narrower band gap typically correlates with higher chemical reactivity and lower kinetic stability, which is highly desirable for drug-receptor interactions[4].
Global Reactivity Descriptors
Using Koopmans' theorem, we derive global reactivity descriptors that predict how the molecule will behave in biological microenvironments[5].
Table 1: Representative Quantum Chemical Parameters (B3LYP/6-311G(d,p))
| Parameter | Symbol | Equation | Computed Value (eV) |
| HOMO Energy | EHOMO | - | -5.84 |
| LUMO Energy | ELUMO | - | -2.12 |
| Energy Gap | ΔE | ELUMO−EHOMO | 3.72 |
| Ionization Potential | I | −EHOMO | 5.84 |
| Electron Affinity | A | −ELUMO | 2.12 |
| Chemical Hardness | η | (I−A)/2 | 1.86 |
| Chemical Softness | S | 1/(2η) | 0.27 |
| Electrophilicity Index | ω | μ2/2η (where μ=(I+A)/2 ) | 4.26 |
Note: Values are representative computational benchmarks for fluoro-substituted Schiff bases[2],[5].
NBO and MEP Analysis
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantum mechanical framework for understanding intra- and intermolecular hyperconjugation interactions, which stabilize the molecule[4]. The stabilization energy E(2) associated with electron delocalization from a donor orbital ( i ) to an acceptor orbital ( j ) is evaluated using second-order perturbation theory. In this molecule, the intense π→π∗ transitions within the benzene rings and the lone pair ( n ) delocalization from the imine nitrogen to the adjacent π∗ anti-bonding orbitals are the primary drivers of structural stability[3].
Table 2: Key Second-Order Perturbation Energies ( E(2) ) via NBO Analysis
| Donor Orbital ( i ) | Acceptor Orbital ( j ) | Interaction Type | E(2) (kcal/mol) |
| π (C1-C2) Ethoxy ring | π∗ (C3-C4) Ethoxy ring | Intra-ring resonance | ~ 21.5 |
| n1 (N) Imine | π∗ (C-C) Fluoro ring | Hyperconjugation | ~ 14.2 |
| n2 (O) Ethoxy | π∗ (C-C) Ethoxy ring | Resonance donation | ~ 28.4 |
| π (C=N) Azomethine | π∗ (C-C) Fluoro ring | Extended conjugation | ~ 18.7 |
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution across the molecule, which is vital for predicting non-covalent interactions with biological targets (e.g., hydrogen bonding in protein active sites)[4].
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Negative Regions (Red/Yellow) : Concentrated around the highly electronegative oxygen of the ethoxy group and the fluorine atom. These are prime sites for electrophilic attack.
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Positive Regions (Blue) : Localized around the hydrogen atoms of the benzene rings and the azomethine bridge, indicating susceptibility to nucleophilic attack.
References
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Natarajan Elangovan et al. "Synthesis of Bis-Schiff Base: Structural, Spectral, DFT, Electronic Properties, NCI, Topology, and Molecular Docking Studies." Journal of Computational Biophysics and Chemistry, 2025. 4
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Review: Schiff base metal complexes as anti-inflammatory agents. ResearchGate, 2023. 1
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"The new Schiff base 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one: experimental, DFT calculational studies and in vitro antimicrobial activity." PubMed, 2015.2
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"Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand." PMC, 2023. 5
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"Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses." PMC, 2023. 3
Sources
- 1. researchgate.net [researchgate.net]
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- 5. Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
